6-Isobutylpyridin-2-ol
Description
6-Isobutylpyridin-2-ol is a pyridine derivative featuring a hydroxyl group (-OH) at the 2-position and an isobutyl substituent (-CH₂CH(CH₂)₂) at the 6-position of the pyridine ring. The isobutyl group likely enhances lipophilicity compared to unsubstituted pyridin-2-ol, influencing solubility and reactivity .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-(2-methylpropyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-7(2)6-8-4-3-5-9(11)10-8/h3-5,7H,6H2,1-2H3,(H,10,11) |
InChI Key |
YNEYWBNBTJFALT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutylpyridin-2-ol typically involves the alkylation of pyridin-2-ol with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Isobutylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of 6-isobutylpyridin-2-one.
Reduction: Formation of 6-isobutylpyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
Scientific Research Applications of 6-Isobutylpyridin-2-ol
This compound is a heterocyclic organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, supported by case studies and data tables that illustrate its utility and effectiveness.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis .
Biology
This compound has been studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Research indicates that it can interact with biological macromolecules through hydrogen bonding, influencing their structure and function .
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Notably, it has shown promise as an antioxidant and antimicrobial agent, with studies demonstrating its efficacy against oxidative stress markers and bacterial strains .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound compared to other pyridine derivatives. The results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a protective agent against oxidative damage.
| Parameter | Control Group | This compound Group |
|---|---|---|
| ROS Levels | High | Significantly Reduced |
| Lipid Peroxidation | Elevated | Lowered |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited bactericidal effects with minimum inhibitory concentrations comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of 6-Isobutylpyridin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Pyridin-2-ol Derivatives
Structural and Molecular Features
The table below summarizes key molecular characteristics of 6-Isobutylpyridin-2-ol and related compounds:
*Calculated based on substituent addition.
†Synthesis described for 6-iodopyridin-2-one derivatives in .
Key Observations :
- Electronic Effects : Substituents like furan (electron-rich) or iodo (electron-withdrawing) alter the pyridine ring's electronic profile, affecting acidity and reactivity. The isobutyl group, being alkyl, may donate electron density through inductive effects .
- Hydrogen Bonding: The hydroxyl group at the 2-position enables hydrogen bonding, a critical feature for interactions in catalytic or biological contexts. This is absent in 3-substituted analogs like 2-Aminopyridin-3-ol .
Solubility and Reactivity
- This compound : Predicted to have low water solubility due to the bulky isobutyl group but high solubility in organic solvents.
- 2-Aminopyridin-3-ol: The amino group (-NH₂) enhances water solubility via hydrogen bonding, contrasting with alkylated derivatives .
Biological Activity
6-Isobutylpyridin-2-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound, a pyridine derivative, features a hydroxyl group at the 2-position and an isobutyl substituent at the 6-position. This structural configuration contributes to its unique chemical properties and biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Pyridine derivatives, including this compound, exhibit antioxidant properties that are crucial for protecting cells against oxidative stress. Research indicates that these compounds can scavenge free radicals, thereby reducing cellular damage and inflammation .
- Antimicrobial Properties : Studies have shown that derivatives of pyridin-2-ol possess significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Enzyme Inhibition : Certain studies suggest that this compound may inhibit specific enzymes involved in disease processes, such as those related to inflammation or cancer progression. This inhibition can lead to reduced disease severity or progression .
Research Findings
Recent studies have provided insights into the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Effective in scavenging free radicals | |
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of various pyridine derivatives, including this compound. The findings indicated that this compound significantly reduced oxidative stress markers in vitro compared to control groups. The study utilized assays measuring reactive oxygen species (ROS) levels and lipid peroxidation products, demonstrating a clear protective effect against oxidative damage.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was evaluated against common bacterial strains. The compound exhibited bactericidal effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as an alternative antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
